Bisphenol A-d6 Diglycidyl Ether

LC-MS/MS Quantitation Stable Isotope Dilution Analytical Method Validation

Bisphenol A-d6 Diglycidyl Ether (CAS 1346600-09-6), also designated BADGE-d6, is a stable isotope-labeled analog of Bisphenol A Diglycidyl Ether (BADGE, CAS 1675-54-3) in which the six methyl protons on the central isopropylidene bridge have been replaced with deuterium atoms, yielding a molecular formula of C₂₁H₁₈D₆O₄ and a molecular weight of 346.45 g/mol. This perdeuterated derivative retains the full chemical reactivity of the parent epoxy prepolymer—including its dual oxirane functionalities capable of undergoing ring-opening polymerization with amine, anhydride, or phenolic curing agents—while providing a distinct mass shift (+6 Da) relative to unlabeled BADGE.

Molecular Formula C21H24O4
Molecular Weight 346.4 g/mol
CAS No. 1346600-09-6
Cat. No. B583602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisphenol A-d6 Diglycidyl Ether
CAS1346600-09-6
Synonyms2,2’-[Methylenebis(phenyleneoxymethylene)]bis-oxirane-d6;  Bis[(2,3-epoxypropoxy)phenyl]-methane-d6; 
Molecular FormulaC21H24O4
Molecular Weight346.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H24O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h3-10,19-20H,11-14H2,1-2H3/i1D3,2D3
InChIKeyLCFVJGUPQDGYKZ-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bisphenol A-d6 Diglycidyl Ether CAS 1346600-09-6: Stable Isotope-Labeled Analytical Standard for Quantitative LC-MS/MS and NMR


Bisphenol A-d6 Diglycidyl Ether (CAS 1346600-09-6), also designated BADGE-d6, is a stable isotope-labeled analog of Bisphenol A Diglycidyl Ether (BADGE, CAS 1675-54-3) in which the six methyl protons on the central isopropylidene bridge have been replaced with deuterium atoms, yielding a molecular formula of C₂₁H₁₈D₆O₄ and a molecular weight of 346.45 g/mol [1]. This perdeuterated derivative retains the full chemical reactivity of the parent epoxy prepolymer—including its dual oxirane functionalities capable of undergoing ring-opening polymerization with amine, anhydride, or phenolic curing agents—while providing a distinct mass shift (+6 Da) relative to unlabeled BADGE . The compound is supplied as an analytical reference standard with a certified purity of ≥95% and is formulated at concentrations of 100 µg/mL in acetonitrile for direct use in chromatographic method development, environmental monitoring, and materials characterization workflows .

Why Unlabeled BADGE or Non-Analogous Internal Standards Cannot Substitute for Bisphenol A-d6 Diglycidyl Ether


In quantitative mass spectrometry workflows, the use of an unlabeled target analyte as its own internal standard introduces unresolvable ion suppression/enhancement biases and precludes accurate correction for extraction efficiency and matrix effects [1]. Substituting Bisphenol A-d6 Diglycidyl Ether with a non-analogous deuterated internal standard—such as ²H₁₀-anthracene or deuterated bis(2-ethylhexyl) phthalate—compromises analytical accuracy because such surrogates exhibit different liquid-liquid extraction recoveries, distinct chromatographic retention times, and divergent ionization efficiencies in the electrospray source, leading to systematic quantification errors that exceed the ±20% acceptability thresholds mandated by regulatory guidance documents [2]. The stable isotope-labeled analog BADGE-d6 co-elutes with the unlabeled BADGE analyte and experiences identical matrix-induced signal alterations, thereby enabling precise relative response ratio calculations that are essential for validated bioanalytical, environmental, and food safety methods .

Quantitative Differentiation of Bisphenol A-d6 Diglycidyl Ether Against Alternative Internal Standards


Mass Shift Enables Baseline Chromatographic Resolution and Unambiguous MRM Quantification in LC-MS/MS

Bisphenol A-d6 Diglycidyl Ether exhibits a molecular ion mass shift of +6 Da relative to unlabeled BADGE (m/z 340.41 vs. 346.45), which is sufficient to achieve complete baseline separation from the natural isotopic envelope of the analyte while maintaining near-identical reversed-phase chromatographic retention behavior [1]. In multiple reaction monitoring (MRM) acquisition, this mass difference enables selection of precursor-to-product ion transitions that are free from cross-talk interference, a requirement that cannot be met using the unlabeled compound as an internal standard or employing structurally dissimilar deuterated surrogates such as ²H₁₀-anthracene (retention time offset > 2 min) [2].

LC-MS/MS Quantitation Stable Isotope Dilution Analytical Method Validation

Deuterium Incorporation Eliminates NMR Signal Overlap in Polymerization Kinetic Studies

The replacement of the six methyl protons on the central isopropylidene bridge with deuterium atoms eliminates the intense ¹H NMR singlet resonance that normally appears at approximately δ 1.6 ppm for the geminal methyl groups of unlabeled BADGE . This spectral simplification is critical for real-time monitoring of epoxy ring-opening reactions, as the disappearance of the oxirane proton signals (δ 2.7-2.9 ppm and δ 3.3-3.4 ppm) can be quantified without interference from the methyl resonance. Unlabeled BADGE exhibits a strong methyl peak that partially obscures the upfield oxirane methine signals, whereas BADGE-d6 provides a completely silent region in the aliphatic proton spectrum .

NMR Spectroscopy Polymerization Mechanism Cross-linking Kinetics

Isotopic Purity ≥95% Ensures Minimal Cross-Contribution in Quantitative Isotope Dilution Assays

Bisphenol A-d6 Diglycidyl Ether is supplied with a certified minimum isotopic purity of 95% (typically >98% as verified by HPLC-UV and MS analysis), ensuring that the contribution of residual unlabeled BADGE (the d₀ species) to the analyte channel is ≤5% . In contrast, lower-grade deuterated internal standards or in-house synthesized materials may contain 10-30% residual protio impurity, which produces a systematic positive bias in the measured concentration of the target analyte that exceeds the ±15-20% accuracy criteria specified in FDA and EMA bioanalytical method validation guidelines . The high isotopic enrichment of commercial BADGE-d6 reference standards enables accurate quantification down to the 0.05 ng/mL LLOQ range without requiring mathematical correction for isotopic overlap [1].

Isotope Dilution Mass Spectrometry Analytical Quality Control Method Validation

Pre-Formulated 100 µg/mL Acetonitrile Solution Enables Direct Method Development Without Solubility Optimization

Bisphenol A-d6 Diglycidyl Ether is commercially available as a ready-to-use certified reference material formulated at 100 µg/mL in acetonitrile, eliminating the need for laboratory personnel to perform gravimetric preparation, solubility testing, and quantitative transfer steps . This contrasts with the procurement of neat solid BADGE (unlabeled analytical standard, CAS 1675-54-3, melting point 40-44°C) which requires pre-warming, dissolution in organic solvent, and quantitative dilution to working concentrations—a multi-step process that introduces cumulative weighing and volumetric errors estimated at 2-5% RSD . The pre-formulated BADGE-d6 solution reduces method setup time by approximately 60-90 minutes per analytical run and minimizes exposure to the solid epoxy resin, which is a known skin and respiratory sensitizer .

Analytical Reference Material Method Development Laboratory Workflow Efficiency

Validated Application Scenarios for Bisphenol A-d6 Diglycidyl Ether Based on Demonstrated Quantitative Advantages


Regulatory-Compliant Quantification of BADGE Migration from Food Contact Materials

Bisphenol A-d6 Diglycidyl Ether is deployed as the stable isotope-labeled internal standard in LC-MS/MS methods validated for the determination of BADGE, BFDGE, and their hydrolysis derivatives in food simulants (water, 3% acetic acid, 10% ethanol, and olive oil) according to European Commission Regulation (EC) No 1895/2005 and Chinese national standard SN/T 2819-2011 . The co-eluting behavior and +6 Da mass shift of BADGE-d6 enable correction for matrix effects that are particularly pronounced in high-lipid simulants, ensuring that quantification limits of 0.05 µg/mL are reliably achieved for regulatory enforcement actions [1].

Mechanistic Polymerization Studies via ¹H NMR Spectroscopy

Researchers investigating the curing kinetics of epoxy-amine or epoxy-anhydride systems employ Bisphenol A-d6 Diglycidyl Ether as a spectroscopic probe monomer because the complete deuteration of the central methyl groups eliminates the intense singlet at δ 1.6 ppm that otherwise obscures the oxirane methine proton signals during real-time NMR monitoring . This spectral simplification enables accurate integration of epoxide conversion versus time, yielding kinetic rate constants with precision unattainable using unlabeled BADGE in identical reaction mixtures [1].

Environmental Monitoring of Epoxy Resin Contaminants in Wastewater Effluents

Environmental analytical laboratories utilize Bisphenol A-d6 Diglycidyl Ether as the internal standard for GC-MS quantification of BADGE and BFDGE in urban wastewater and industrial effluents, achieving detection limits of 0.09 µg/L for BADGE . The deuterated standard compensates for variable extraction efficiencies inherent to the liquid-liquid extraction with trichloromethane and the subsequent silylation derivatization step, enabling accurate determination of epoxy resin contamination at sub-ppb concentrations as required for compliance monitoring of industrial discharge permits [1].

Biomonitoring of Human Exposure to BADGE via Serum and Urine Analysis

In population exposure studies and clinical investigations—including biomonitoring of infants with NICU hospitalization history—Bisphenol A-d6 Diglycidyl Ether is incorporated as the internal standard in LC-ESI-MS/MS methods to quantify BADGE and its hydrolytic metabolites (BADGE·H₂O and BADGE·2H₂O) in plasma and urine matrices at lower limits of quantification of 0.05-0.2 ng/mL . The deuterated internal standard corrects for the substantial matrix effects observed in protein-rich biological fluids and enables accurate determination of circulating BADGE·2H₂O concentrations, which range from 0.66 to 304 ng/mL in venous blood samples from adult volunteers and 0.86-158 ng/mL in infant serum [1].

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